molecular formula C11H22O5S2 B15168799 Carbonic acid--2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol (1/2) CAS No. 874113-76-5

Carbonic acid--2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol (1/2)

Cat. No.: B15168799
CAS No.: 874113-76-5
M. Wt: 298.4 g/mol
InChI Key: IIRXNVXGDGDGHB-UHFFFAOYSA-N
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Description

Carbonic acid–2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol (1/2) is an organic compound with a unique structure that combines a carbonate group with a sulfanyl-ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid–2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol typically involves the reaction of prop-2-en-1-yl sulfanyl ethanol with carbonic acid derivatives. One common method is the esterification reaction, where prop-2-en-1-yl sulfanyl ethanol is reacted with carbonic acid chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the desired ester along with the release of hydrogen chloride gas as a byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid–2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carbonate moiety can be reduced to form alcohols.

    Substitution: The hydroxyl group in the ethanol moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted ethanol derivatives.

Scientific Research Applications

Carbonic acid–2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbonic acid–2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The carbonate moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonic acid–2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol is unique due to the presence of both a sulfanyl group and a carbonate moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

874113-76-5

Molecular Formula

C11H22O5S2

Molecular Weight

298.4 g/mol

IUPAC Name

carbonic acid;2-prop-2-enylsulfanylethanol

InChI

InChI=1S/2C5H10OS.CH2O3/c2*1-2-4-7-5-3-6;2-1(3)4/h2*2,6H,1,3-5H2;(H2,2,3,4)

InChI Key

IIRXNVXGDGDGHB-UHFFFAOYSA-N

Canonical SMILES

C=CCSCCO.C=CCSCCO.C(=O)(O)O

Origin of Product

United States

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